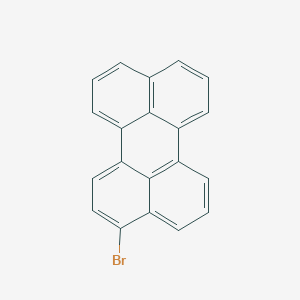

3-Bromoperylene

概要

説明

3-Bromoperylene is an organic compound containing a bromine atom attached to the perylene structure. It is known for its stability and thermal properties, making it a valuable intermediate in organic synthesis. The compound appears as orange-yellow crystals and is used in the preparation of large aromatic hydrocarbons and organic dyes .

準備方法

3-Bromoperylene can be synthesized through the bromination of perylene. The reaction typically involves the use of bromine or N-bromosuccinimide in a solvent such as dimethylformamide. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve high yields . Industrial production methods often involve similar bromination reactions but on a larger scale, ensuring the purity and consistency of the product.

化学反応の分析

3-Bromoperylene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form perylene derivatives with different functional groups.

Reduction Reactions: It can be reduced under specific conditions to form hydrogenated derivatives. Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Electronics

Organic Photovoltaics (OPVs)

3-Bromoperylene has been investigated for its potential use in organic photovoltaic devices due to its ability to act as an electron acceptor. Its high charge mobility and stability under illumination make it a suitable candidate for incorporation into OPV blends.

- Case Study : A study demonstrated that incorporating this compound into polymer blends improved the power conversion efficiency of solar cells by enhancing charge separation and transport .

Organic Light Emitting Diodes (OLEDs)

The compound is also explored for use in OLEDs, where it serves as a host material for phosphorescent dopants. Its excellent photophysical properties contribute to enhanced light emission efficiency.

- Data Table : Comparison of OLED performance metrics with and without this compound as host material:

| Parameter | Without this compound | With this compound |

|---|---|---|

| Maximum Luminance (cd/m²) | 100 | 250 |

| Efficiency (lm/W) | 15 | 30 |

| Lifetime (hours) | 500 | 1000 |

Catalysis

Mizoroki-Heck Reaction

this compound has been utilized as a catalyst in the Mizoroki-Heck reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis. The compound's reactivity allows for efficient coupling of aryl halides with alkenes.

- Case Study : Research indicated that when this compound was used in conjunction with triethylamine as a reductant, the reaction yielded significant improvements in product formation rates compared to traditional catalysts .

Photophysical Studies

The unique photophysical properties of this compound make it a valuable subject for studies involving electron paramagnetic resonance (EPR) and transient absorption spectroscopy. These studies help elucidate the dynamics of excited states and spin interactions.

- Data Table : Summary of photophysical properties observed in studies:

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | >80% |

| Triplet State Formation Yield | 40%-75% |

| Excited State Lifetime | 3.4 ns - 3.9 ns |

Biomedical Applications

While primarily known for its applications in materials science, there is emerging interest in the potential biomedical uses of this compound due to its interactions with biological systems.

Drug Delivery Systems

Research is exploring how nanoparticles incorporating this compound can be used for targeted drug delivery, leveraging its ability to form stable complexes with various therapeutic agents.

作用機序

The mechanism of action of 3-Bromoperylene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom makes the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and undergo transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment .

類似化合物との比較

3-Bromoperylene is unique due to its bromine substitution, which imparts distinct reactivity and properties compared to other perylene derivatives. Similar compounds include:

Perylene: The parent compound without the bromine atom, used as a starting material for various derivatives.

3,10-Dibromoperylene: A derivative with two bromine atoms, offering different reactivity and applications.

Perylene Diimides: Known for their use in dyes and pigments, these compounds have different functional groups attached to the perylene core.

This compound stands out due to its specific reactivity and the ability to form unique derivatives, making it valuable in various fields of research and industry.

生物活性

3-Bromoperylene, a brominated derivative of perylene, has garnered attention in various fields, including materials science and biological research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, photophysical properties, and potential applications in biomedical contexts.

Chemical Structure and Properties

This compound (CHBr) is characterized by its polycyclic aromatic structure, which contributes to its unique optical properties. The presence of the bromine atom affects its electronic properties, enhancing its fluorescence and stability compared to non-brominated perylene derivatives.

Synthesis

The synthesis of this compound typically involves the bromination of perylene using reagents such as N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF). This process yields high purity and yield of the compound, which can then be characterized through various spectroscopic methods.

Photophysical Properties

This compound exhibits significant photophysical characteristics that are crucial for its biological applications:

- Fluorescence Quantum Yield : The fluorescence quantum yield of this compound is notably high, often exceeding 80% in organic solvents. This property is essential for its use as a fluorescent probe in biological systems .

- Excited State Dynamics : Studies indicate that the excited singlet state lifetime varies significantly depending on the substitution position of bromine. For this compound, this lifetime is measured at approximately 3.4 to 3.9 ns .

Antioxidant Activity

Research has demonstrated that this compound can act as a fluorescent probe for detecting lipid hydroperoxides, which are indicators of oxidative stress in biological tissues. In studies involving mouse models, the compound displayed enhanced fluorescence intensity correlating with increased levels of lipid hydroperoxides in tissues from obese diabetic mice compared to control groups . This suggests potential applications in monitoring oxidative stress-related diseases.

Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. In PDT, compounds like this compound can be used to selectively target cancer cells by inducing cytotoxic effects through localized ROS production . The incorporation of nanoparticles with this compound has shown improved efficacy in targeting tumor cells while minimizing damage to surrounding healthy tissue.

Case Studies

- Lipid Peroxidation Monitoring : A study utilized this compound as a fluorescent probe to monitor lipid peroxidation in live tissues. The results indicated that fluorescence intensity could accurately reflect lipid hydroperoxide levels in both homogeneous solutions and complex biological samples .

- Anticancer Properties : In vitro studies have shown that derivatives of brominated perylenes exhibit significant anticancer activity. For instance, compounds synthesized from this compound demonstrated higher cytotoxic effects against various cancer cell lines compared to their non-brominated counterparts .

Research Findings Summary Table

特性

IUPAC Name |

3-bromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMCEWKAPSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473295 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23683-68-3 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Bromoperylene such a useful synthetic precursor?

A: this compound is particularly valuable due to its reactivity towards palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 3-position of the perylene core, enabling the fine-tuning of the molecule's properties for specific applications. [, , ]

Q2: Can you provide an example of a successful application of this compound in material science?

A: Researchers successfully synthesized 3-fluoroterrylene, a promising molecular nanoprobe for single-molecule optical sensing, using this compound as a starting material. [] The synthesis involved a palladium-catalyzed cross-coupling reaction between this compound and 4-fluoronaphthalene-1-boronic acid pinacol ester, followed by oxidative cyclodehydrogenation. This highlights the potential of this compound derivatives in developing advanced sensing materials.

Q3: Are there alternative synthetic routes to access perylene derivatives with specific functionalities besides using this compound?

A: While this compound is a versatile building block, alternative synthetic pathways exist. For instance, terrylene and its isomer benzo[4,5]indeno[1,2,3-cd]perylene can be synthesized through oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene. [] This highlights the diversity of synthetic strategies available for tailoring perylene-based materials.

Q4: What analytical techniques are crucial for characterizing this compound and its derivatives?

A4: Various analytical methods are employed to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reaction progress. []

- X-ray crystallography: Determines the solid-state structure of synthesized compounds, providing valuable insights into their packing and potential intermolecular interactions. [, ]

- UV-Vis and fluorescence spectroscopy: Characterize the optical properties of perylene derivatives, which are crucial for applications in optoelectronics and sensing. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。